![molecular formula C9H8BrFO2 B1418570 Ethyl 3-Bromo-5-fluorobenzoate CAS No. 353743-43-8](/img/structure/B1418570.png)
Ethyl 3-Bromo-5-fluorobenzoate
Overview
Description
Ethyl 3-Bromo-5-fluorobenzoate is a chemical compound with the molecular formula C9H8BrFO2 . It has an average mass of 247.061 Da and a monoisotopic mass of 245.969162 Da .
Synthesis Analysis
The synthesis of Ethyl 3-Bromo-5-fluorobenzoate involves the reaction of 3-bromo-5-fluorobenzoic acid with ethanol in the presence of sulfuric acid. The reaction mixture is stirred overnight at 85°C. The product is then extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum .Molecular Structure Analysis
The InChI code for Ethyl 3-Bromo-5-fluorobenzoate is 1S/C9H8BrFO2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 3-Bromo-5-fluorobenzoate is a liquid at room temperature . It has a molecular weight of 247.06 . The compound should be stored at a temperature between 2-8°C to maintain its stability .Scientific Research Applications
C9H8BrFO2 C_9H_8BrFO_2 C9H8BrFO2
and is used in various scientific research applications. Below is a comprehensive analysis of six unique applications, each detailed in its own section.Organic Synthesis
Ethyl 3-Bromo-5-fluorobenzoate: is commonly used as an intermediate in the synthesis of more complex organic compounds. Its bromo and fluoro substituents make it a versatile reagent for cross-coupling reactions , such as Suzuki and Heck reactions, which are pivotal in constructing carbon-carbon bonds in pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for the development of new drugs. It can be used to synthesize benzofuran derivatives , which have shown promise in the treatment of various diseases due to their diverse biological activities, including anti-inflammatory and anticancer properties .
Material Science
Researchers in material science may employ Ethyl 3-Bromo-5-fluorobenzoate to create novel materials with specific fluorescence properties. The fluorine atom can influence the photophysical characteristics of materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices .
Analytical Standards
Due to its definitive structure and stability, Ethyl 3-Bromo-5-fluorobenzoate can be used as an analytical standard in chromatography and mass spectrometry. This aids in the accurate identification and quantification of similar compounds in complex mixtures .
Agricultural Research
In the field of agriculture, this compound’s derivatives can be explored for their potential use as pesticides or herbicides . The bromine and fluorine atoms can be critical for the biological activity of these compounds, affecting the growth of various plant species .
Environmental Studies
Ethyl 3-Bromo-5-fluorobenzoate can also be utilized in environmental studies to understand the behavior of halogenated organic compounds in ecosystems. Its degradation products and interaction with other environmental chemicals can provide insights into pollution and remediation strategies .
Safety and Hazards
Ethyl 3-Bromo-5-fluorobenzoate may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water. If inhaled, remove the person to fresh air and keep comfortable for breathing .
Mechanism of Action
Target of Action
Ethyl 3-Bromo-5-fluorobenzoate is a chemical compound with the molecular formula C9H8BrFO2 The primary targets of this compound are currently not well-documented in the available literature
Action Environment
The action, efficacy, and stability of Ethyl 3-Bromo-5-fluorobenzoate can be influenced by various environmental factors. For instance, the compound should be stored at a temperature of 2-8°C . Additionally, safety information suggests that the compound should be handled in a well-ventilated area and avoid contact with moisture .
properties
IUPAC Name |
ethyl 3-bromo-5-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLQOVWASVDMHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-Bromo-5-fluorobenzoate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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